molecular formula C15H10F3N3O3 B231936 1-((5-(alpha,alpha,alpha-Trifluoro-m-tolyl)-2-furanyl)methyleneamino)hydantoin CAS No. 16118-19-7

1-((5-(alpha,alpha,alpha-Trifluoro-m-tolyl)-2-furanyl)methyleneamino)hydantoin

Cat. No.: B231936
CAS No.: 16118-19-7
M. Wt: 337.25 g/mol
InChI Key: VRYHPJFTKIBSCP-FBCYGCLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((5-(alpha,alpha,alpha-Trifluoro-m-tolyl)-2-furanyl)methyleneamino)hydantoin, also known as TFMDP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-((5-(alpha,alpha,alpha-Trifluoro-m-tolyl)-2-furanyl)methyleneamino)hydantoin is not fully understood, but it is believed to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that this compound induces apoptosis in cancer cells, while in vivo studies have shown that this compound can inhibit tumor growth in animal models. This compound has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

1-((5-(alpha,alpha,alpha-Trifluoro-m-tolyl)-2-furanyl)methyleneamino)hydantoin has several advantages for lab experiments, including its high purity and stability. However, this compound is relatively expensive and requires specialized equipment for its synthesis and analysis.

Future Directions

There are several future directions for 1-((5-(alpha,alpha,alpha-Trifluoro-m-tolyl)-2-furanyl)methyleneamino)hydantoin research, including its potential use as a drug delivery system for targeted cancer therapy. This compound can also be modified to improve its pharmacokinetic properties and reduce its toxicity. Additionally, this compound can be incorporated into nanomaterials for various applications, including biosensors and catalysis. Further research is needed to fully understand the potential applications of this compound in various fields.

Synthesis Methods

1-((5-(alpha,alpha,alpha-Trifluoro-m-tolyl)-2-furanyl)methyleneamino)hydantoin can be synthesized using a two-step process. The first step involves the reaction of 5-(alpha,alpha,alpha-trifluoro-m-tolyl)-2-furoic acid with hydrazine hydrate to form 5-(alpha,alpha,alpha-trifluoro-m-tolyl)-2-furanylhydrazine. The second step involves the reaction of 5-(alpha,alpha,alpha-trifluoro-m-tolyl)-2-furanylhydrazine with ethyl chloroformate to form this compound.

Scientific Research Applications

1-((5-(alpha,alpha,alpha-Trifluoro-m-tolyl)-2-furanyl)methyleneamino)hydantoin has been studied for its potential applications in various fields, including medicinal chemistry, material science, and nanotechnology. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. This compound has also been studied for its potential use as a drug delivery system, as it can be incorporated into polymeric nanoparticles for targeted drug delivery.

Properties

16118-19-7

Molecular Formula

C15H10F3N3O3

Molecular Weight

337.25 g/mol

IUPAC Name

1-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]imidazolidine-2,4-dione

InChI

InChI=1S/C15H10F3N3O3/c16-15(17,18)10-3-1-2-9(6-10)12-5-4-11(24-12)7-19-21-8-13(22)20-14(21)23/h1-7H,8H2,(H,20,22,23)/b19-7+

InChI Key

VRYHPJFTKIBSCP-FBCYGCLPSA-N

Isomeric SMILES

C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F

SMILES

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F

Canonical SMILES

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F

16118-19-7

synonyms

1-[[[5-[3-(Trifluoromethyl)phenyl]-2-furanyl]methylene]amino]-2,4-imidazolidinedione

Origin of Product

United States

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